N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide, commonly known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and regulator of renal and cardiovascular function. HET0016 has been extensively studied in various scientific research fields due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Advantages and Limitations for Lab Experiments
The main advantage of using HET0016 in scientific research is its selective inhibition of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide synthesis. This allows researchers to investigate the specific role of this compound in various physiological and pathological processes. However, the main limitation of using HET0016 is its potential off-target effects on other cytochrome P450 enzymes, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of HET0016 in scientific research. One potential direction is the investigation of its therapeutic potential in the treatment of stroke and other neurological disorders. Another direction is the development of more selective inhibitors of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide synthesis that may have fewer off-target effects. Additionally, the role of this compound in cancer progression and metastasis is an area of active research, and HET0016 may be a valuable tool in this field.
Synthesis Methods
HET0016 can be synthesized by the reaction of 2-(thiophen-2-yl)acetic acid with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(1-phenylethyl)ethanolamine to form HET0016.
Scientific Research Applications
HET0016 has been widely used in scientific research to investigate the role of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of hypertension, stroke, and cancer.
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11(12-6-3-2-4-7-12)18-16(21)15(20)17-10-13(19)14-8-5-9-22-14/h2-9,11,13,19H,10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWVMWACKZJZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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